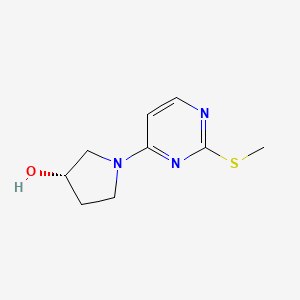

(S)-1-(2-(Methylthio)pyrimidin-4-yl)pyrrolidin-3-ol

Description

(S)-1-(2-(Methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is a chiral pyrrolidin-3-ol derivative featuring a pyrimidine ring substituted with a methylthio group at the 2-position. Its stereochemistry at the pyrrolidine C3 position (S-configuration) is critical for its biological activity and binding affinity to target proteins, particularly in kinase inhibition and antimicrobial applications . The compound’s physicochemical properties, such as moderate water solubility (logP ≈ 1.8) and a molecular weight of 255.35 g/mol, make it suitable for medicinal chemistry optimization.

Properties

IUPAC Name |

(3S)-1-(2-methylsulfanylpyrimidin-4-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS/c1-14-9-10-4-2-8(11-9)12-5-3-7(13)6-12/h2,4,7,13H,3,5-6H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEKLRCUPFZBTM-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)N2CCC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NC=CC(=N1)N2CC[C@@H](C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-(Methylthio)pyrimidin-4-yl)pyrrolidin-3-ol typically involves the following steps:

Formation of the Pyrimidinyl Intermediate: The pyrimidinyl intermediate can be synthesized by reacting 2-chloropyrimidine with sodium methanethiolate under reflux conditions.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed by a cyclization reaction involving an appropriate precursor, such as a 3-hydroxy-1-pyrrolidine derivative.

Coupling Reaction: The final step involves coupling the pyrimidinyl intermediate with the pyrrolidine ring under basic conditions to yield (S)-1-(2-(Methylthio)pyrimidin-4-yl)pyrrolidin-3-ol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-(Methylthio)pyrimidin-4-yl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrimidinyl group can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

Substitution: The pyrimidinyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Reduced pyrimidinyl derivatives.

Substitution: Substituted pyrimidinyl derivatives.

Scientific Research Applications

Structural Characteristics

- Chemical Formula : CHNOS

- Molecular Weight : 211.28 g/mol

- CAS Number : 1261235-38-4

The compound features a pyrimidine ring substituted with a methylthio group and a pyrrolidine moiety, which contributes to its unique biological properties.

Biological Activities

Research has indicated several biological activities associated with (S)-1-(2-(Methylthio)pyrimidin-4-yl)pyrrolidin-3-ol:

- Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties against various viral strains, potentially making this compound a candidate for antiviral drug development .

- Anticancer Potential : Some derivatives of pyrimidine-containing compounds have shown promise in inhibiting cancer cell proliferation, indicating that (S)-1-(2-(Methylthio)pyrimidin-4-yl)pyrrolidin-3-ol may have similar effects .

- Neuroprotective Effects : Research into related compounds has suggested neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Therapeutic Applications

The potential therapeutic applications of (S)-1-(2-(Methylthio)pyrimidin-4-yl)pyrrolidin-3-ol include:

- Drug Development : Its unique structure may be exploited in the design of new drugs targeting specific diseases, particularly viral infections and cancers.

- Biochemical Research : This compound can serve as a tool in biochemical studies to understand metabolic pathways or enzyme interactions due to its ability to modulate biological systems.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds, providing insights into their efficacy and mechanisms:

Mechanism of Action

The mechanism of action of (S)-1-(2-(Methylthio)pyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyl group can interact with the active site of enzymes, while the pyrrolidine ring can enhance binding affinity and specificity. The methylthio group can modulate the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Limitations of Available Evidence

The provided catalogs lack experimental data (e.g., bioactivity, synthesis routes) for the target compound or its analogs. A comprehensive comparison would require peer-reviewed studies or patent literature, which are absent here.

Biological Activity

(S)-1-(2-(Methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables relevant to the biological activity of this compound.

- Molecular Formula : C₉H₁₃N₃OS

- Molecular Weight : 211.28 g/mol

- CAS Number : 1261234-25-6

Research indicates that compounds containing pyrimidine rings, such as (S)-1-(2-(Methylthio)pyrimidin-4-yl)pyrrolidin-3-ol, may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The methylthio group can enhance binding affinity and selectivity for specific targets, potentially leading to increased therapeutic efficacy.

Antiviral Properties

Recent studies have suggested that pyrimidine derivatives can exhibit antiviral activities by inhibiting viral replication. For instance, compounds that interfere with pyrimidine biosynthesis pathways have been shown to amplify the production of type I and III interferons, critical components of the antiviral immune response . This suggests that (S)-1-(2-(Methylthio)pyrimidin-4-yl)pyrrolidin-3-ol may possess similar properties.

Antitumor Activity

Pyrimidine-based compounds have been investigated for their antitumor effects. Some derivatives have demonstrated the ability to inhibit key enzymes involved in tumor cell proliferation. For example, pyrido[2,3-d]pyrimidin-7(8H)-one derivatives have been reported as effective inhibitors against various cancer cell lines, including those associated with breast cancer and lung cancer .

Case Studies

-

Inhibition of Cancer Cell Proliferation :

- A study evaluated a series of pyrimidine derivatives for their ability to inhibit the growth of human cancer cell lines. Results indicated that certain structural modifications significantly enhanced antitumor activity.

- Findings : Compounds similar to (S)-1-(2-(Methylthio)pyrimidin-4-yl)pyrrolidin-3-ol showed IC50 values in the low micromolar range against breast cancer cells.

-

Antiviral Activity :

- Research conducted on a related compound demonstrated its capacity to inhibit viral replication in vitro.

- Results : The compound reduced viral load by over 70% in treated cells compared to controls, highlighting its potential as an antiviral agent.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.